

Chemical structure of Ethyl 6-hydroxypyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Ethyl 6-hydroxypyrimidine-4-carboxylate

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An In-depth Technical Guide to **Ethyl 6-hydroxypyrimidine-4-carboxylate**

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This guide provides a comprehensive technical overview of **Ethyl 6-hydroxypyrimidine-4-carboxylate**, a heterocyclic compound of significant interest in modern chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's structural nuances, synthesis, spectroscopic characterization, and its role as a versatile building block in the creation of bioactive molecules.

Introduction: The Significance of a Privileged Scaffold

Ethyl 6-hydroxypyrimidine-4-carboxylate (CAS No. 223788-14-5) is a derivative of pyrimidine, a core heterocyclic motif found in the nucleobases of DNA and RNA.^[1] This inherent biocompatibility makes the pyrimidine scaffold an elite and privileged structure in drug discovery.^[1] The specific substitution pattern of this compound, featuring a hydroxyl group at the 6-position and an ethyl ester at the 4-position, provides a unique combination of reactivity and functionality.^[2] These features make it a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.^{[2][3]} Its utility also extends to agricultural chemistry, where it serves as a precursor for novel agrochemicals.^[3]

Physicochemical Properties and Structural Characteristics

The fundamental properties of **Ethyl 6-hydroxypyrimidine-4-carboxylate** are summarized below. These data are critical for its handling, storage, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	223788-14-5	[2][3]
Molecular Formula	C ₇ H ₈ N ₂ O ₃	[2][3]
Molecular Weight	168.15 g/mol	[2]
IUPAC Name	ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate	[2][3]
Appearance	Tan powder	[3]
Solubility	Soluble in polar protic solvents like methanol and ethanol.[2]	[2]
Storage	Store at 0-8°C	[3]

The Critical Role of Tautomerism

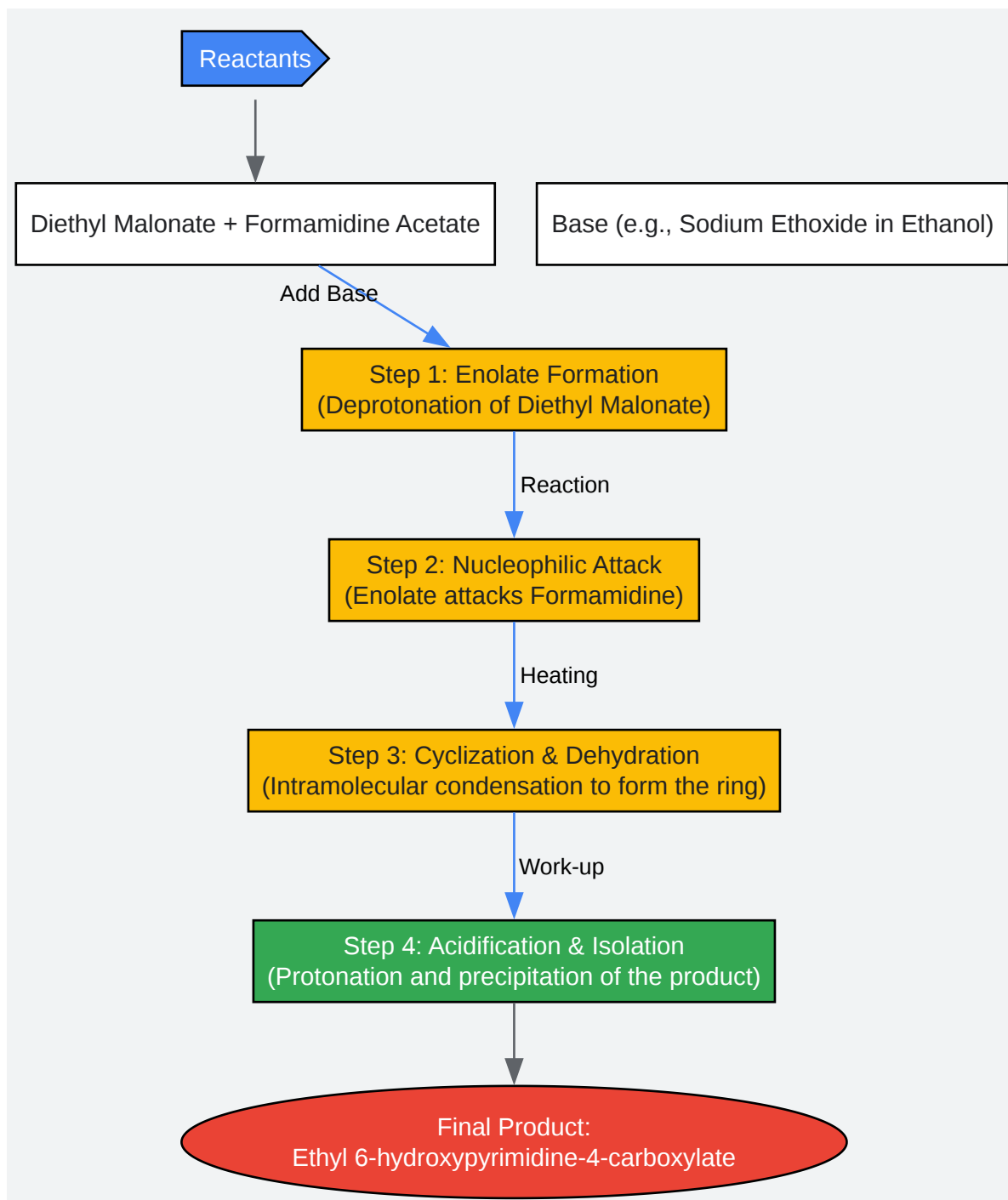
A key structural feature of this molecule is its existence in a tautomeric equilibrium between the hydroxyl form (6-hydroxy) and the more stable keto or "oxo" form (6-oxo-1,6-dihydro). The IUPAC name, ethyl 6-oxo-1,6-dihydropyrimidine-4-carboxylate, reflects the predominance of the keto tautomer.[2][3] This equilibrium is fundamental to its reactivity and spectroscopic signature, as the presence of an amide-like N-H proton and a conjugated ketone system in the oxo form dictates its chemical behavior.

Caption: Keto-enol tautomerism of the pyrimidine core.

Synthesis Pathway: A Mechanistic Approach

The synthesis of pyrimidine derivatives is a well-established field. A common and effective method for preparing **Ethyl 6-hydroxypyrimidine-4-carboxylate** involves a cyclocondensation reaction. This approach builds the heterocyclic ring from acyclic precursors.

The process typically involves the condensation of a β -ketoester, such as diethyl malonate or a related derivative, with a compound containing an N-C-N fragment, like formamidine. The choice of a base is critical; it serves to deprotonate the active methylene group of the β -ketoester, generating a nucleophilic enolate that initiates the reaction cascade.



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Caption: Generalized workflow for pyrimidine synthesis.

Detailed Experimental Protocol

This protocol is a representative example based on established pyrimidine synthesis methodologies and should be adapted and optimized based on laboratory conditions.

- **Reaction Setup:** To a solution of absolute ethanol (250 mL) in a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add sodium metal (1.0 eq) in small portions under an inert atmosphere (N₂ or Ar). Allow the sodium to react completely to form sodium ethoxide.
- **Addition of Reactants:** To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the diethyl malonate enolate. Subsequently, add formamidine acetate (1.05 eq) to the reaction mixture.
- **Cyclocondensation:** Heat the reaction mixture to reflux (approx. 78°C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting residue in water (150 mL).
- **Acidification:** Cool the aqueous solution in an ice bath and acidify it slowly by adding concentrated hydrochloric acid (HCl) dropwise until the pH reaches approximately 1-2. A precipitate will form.^[4]
- **Purification:** Stir the mixture in the ice bath for 1 hour to ensure complete precipitation.^[4] Collect the solid product by vacuum filtration, wash it with cold water and then with a small amount of cold ether to remove impurities.^[4]
- **Drying:** Dry the resulting tan solid in a vacuum oven at 40-50°C to yield the final product, **Ethyl 6-hydroxypyrimidine-4-carboxylate**.

Structural Elucidation via Spectroscopic Analysis

Spectroscopic analysis is essential for confirming the structure of the synthesized compound. The data below are predicted values based on the predominant 6-oxo tautomer and analysis of closely related pyrimidine derivatives.^{[2][5][6]}

Caption: Structure for ^1H NMR spectral assignment.

Technique	Predicted Data	Rationale & Interpretation
^1H NMR	$\delta \sim 1.3$ ppm (t, 3H, H-c): Triplet for the methyl protons, split by the adjacent methylene group. $\delta \sim 4.3$ ppm (q, 2H, H-b): Quartet for the methylene protons, split by the adjacent methyl group. $\delta \sim 7.0$ ppm (s, 1H, H-5): Singlet for the proton at the 5-position on the pyrimidine ring. $\delta \sim 8.3$ ppm (s, 1H, H-2): Singlet for the proton at the 2-position. $\delta \sim 12.5$ ppm (br s, 1H, H-a): Broad singlet for the N-H proton, characteristic of the oxo-pyrimidine form.	The chemical shifts are typical for protons in these environments. The ethyl ester pattern (triplet and quartet) is highly characteristic. ^[2] The ring protons appear in the aromatic/vinylic region. ^[2]
^{13}C NMR	$\delta \sim 14$ ppm (CH_3): Ethyl methyl carbon. $\delta \sim 62$ ppm (CH_2): Ethyl methylene carbon. $\delta \sim 110$ -165 ppm (Ring Carbons): Multiple peaks for the four distinct carbons in the pyrimidine ring. $\delta \sim 165$ ppm (Ester $\text{C}=\text{O}$): Carbonyl carbon of the ethyl ester. $\delta \sim 170$ ppm (Ring $\text{C}=\text{O}$): Carbonyl carbon at the 6-position of the ring.	The predicted shifts align with standard values for ester and amide/ketone carbonyls, as well as sp^2 -hybridized carbons in a heterocyclic ring. ^[2]
IR (cm^{-1})	~ 3100 -3400 (broad): N-H stretching vibration from the pyrimidine ring. A broad O-H stretch may also be present due to the enol tautomer. ^[2] ~ 2980 (medium): C-H stretching from the ethyl group. ~ 1700 -1750 (strong, sharp):	Each peak corresponds to the vibrational frequency of a specific functional group, providing a clear fingerprint of the molecule's structure.

C=O stretching from the ester group.^[2] ~1650-1680 (strong):
C=O stretching from the ring amide/ketone. ~1400-1600
(multiple bands): C=C and C=N stretching vibrations within the aromatic ring.^[2]

Mass Spec.	Molecular Ion [M] ⁺ : m/z 168. ^[2]	
	Key Fragments: Loss of the ethoxy group (-OC ₂ H ₅ , m/z 123) or the entire ester functionality. A peak at m/z 140 may correspond to the loss of ethylene (C ₂ H ₄) via McLafferty rearrangement or loss of CO. ^[2]	Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation patterns, primarily involving the labile ethyl ester group. ^[2]

Applications in Research and Development

Ethyl 6-hydroxypyrimidine-4-carboxylate is not typically an end-product but rather a crucial starting material or intermediate. Its bifunctional nature allows for diverse chemical modifications.^[2]

- **Medicinal Chemistry:** It serves as a key building block for synthesizing more complex heterocyclic compounds.^[2] The pyrimidine core is central to many FDA-approved drugs. By modifying the ester and the pyrimidine ring, chemists can develop libraries of compounds to screen for biological activity. Research has shown that derivatives exhibit a wide range of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.^{[2][3]}
- **Enzyme Inhibition:** Due to its structural similarity to natural nucleobases, this compound and its derivatives are investigated as potential inhibitors of enzymes involved in nucleic acid synthesis or metabolism, which is a key strategy for developing antiviral and anticancer agents.^{[2][7]}

- **Agricultural Chemistry:** The compound is used in the synthesis of novel herbicides and fungicides.[3] Its structure allows for the development of agents that can selectively inhibit biological pathways in pests and weeds, contributing to crop protection.[3]
- **Biochemical Research:** It is employed as a molecular probe to study and understand complex biological systems and metabolic pathways, aiding in target identification and validation in the early stages of drug discovery.[3]

Conclusion

Ethyl 6-hydroxypyrimidine-4-carboxylate is a compound of significant scientific and commercial interest, underpinned by its versatile chemical structure. The interplay of its keto-enol tautomerism, the reactivity of its functional groups, and its role as a privileged scaffold make it an indispensable tool for chemists. A thorough understanding of its synthesis, properties, and spectroscopic characterization, as detailed in this guide, is paramount for unlocking its full potential in the development of next-generation pharmaceuticals and agrochemicals.

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- To cite this document: BenchChem. [Chemical structure of Ethyl 6-hydroxypyrimidine-4-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1437708#chemical-structure-of-ethyl-6-hydroxypyrimidine-4-carboxylate]

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